molecular formula C20H17ClFN3O2 B2618697 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide CAS No. 946214-93-3

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide

Cat. No. B2618697
CAS RN: 946214-93-3
M. Wt: 385.82
InChI Key: FBFZXCBZGDTANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide, also known as PF-06282999, is a novel small molecule drug candidate that has been developed for the treatment of various diseases. It belongs to the class of drugs called selective androgen receptor modulators (SARMs) and has been shown to have potential therapeutic applications in the field of oncology, neurology, and musculoskeletal disorders.

Mechanism of Action

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide works by selectively binding to androgen receptors in the body, which are involved in regulating various physiological processes, including muscle and bone growth, sexual development, and energy metabolism. By selectively targeting androgen receptors, this compound can activate or inhibit specific physiological processes, depending on the tissue and cell type, without affecting other tissues or organs in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models. In muscle tissue, it has been shown to increase muscle mass, strength, and endurance by stimulating protein synthesis and reducing protein breakdown. In bone tissue, it has been shown to increase bone mineral density and bone strength by stimulating osteoblast activity and reducing osteoclast activity. In adipose tissue, it has been shown to reduce fat mass and improve insulin sensitivity by promoting lipid oxidation and glucose uptake.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide is its selective androgen receptor binding profile, which allows for tissue-specific effects and reduces off-target effects. This makes it a promising drug candidate for various diseases, including those where traditional androgen therapy is not effective or has significant side effects. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing or sustained-release formulations for optimal therapeutic efficacy.

Future Directions

There are several future directions for research on 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide. One area of focus is the development of more potent and selective analogs that can target specific tissues and cell types more effectively. Another area of focus is the optimization of dosing regimens and delivery systems to improve therapeutic efficacy and reduce side effects. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in various disease states and patient populations.

Synthesis Methods

The synthesis of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-chlorophenylhydrazine, which is then reacted with 2-fluorobenzaldehyde to form 3-(4-chlorophenyl)-6-fluoro-1H-pyridazine. This intermediate is then reacted with butyric anhydride to form 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid, which is then converted to the final product, this compound, by reacting with thionyl chloride and 2-fluoroaniline.

Scientific Research Applications

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide has been extensively studied for its potential therapeutic applications in various diseases. In oncology, it has been shown to have anti-tumor activity in preclinical models of prostate cancer and breast cancer. In neurology, it has been shown to have neuroprotective effects in preclinical models of Parkinson's disease and Alzheimer's disease. In musculoskeletal disorders, it has been shown to have anabolic effects on muscle and bone tissue in preclinical models of osteoporosis and sarcopenia.

properties

IUPAC Name

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2/c21-15-9-7-14(8-10-15)17-11-12-20(27)25(24-17)13-3-6-19(26)23-18-5-2-1-4-16(18)22/h1-2,4-5,7-12H,3,6,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFZXCBZGDTANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.